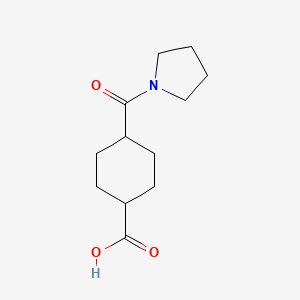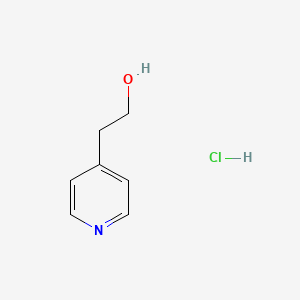
3,5-Dichloro-3'-fluoro-4'-methylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-3’-fluoro-4’-methylbenzophenone, also known as CF3, is a synthetic organic compound with the molecular formula C14H9Cl2FO . It is a member of the benzophenone family, which is widely used in pharmaceuticals, sunscreens, and polymer industries.
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-3’-fluoro-4’-methylbenzophenone consists of a benzophenone core with chlorine atoms at the 3 and 5 positions, a fluorine atom at the 3’ position, and a methyl group at the 4’ position . The molecular weight is 283.13 .Physical And Chemical Properties Analysis
3,5-Dichloro-3’-fluoro-4’-methylbenzophenone is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Fluorescent Sensor for Aluminum Detection
A study by Ye et al. (2014) developed a fluorogenic chemosensor based on o-aminophenol and methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, showing high selectivity and sensitivity towards Al³⁺ ions. This sensor, with potential relevance to 3,5-Dichloro-3'-fluoro-4'-methylbenzophenone, could be used for bio-imaging fluorescent probes in human cervical HeLa cancer cell lines (Ye et al., 2014).
Antibacterial Agent Synthesis
Holla, Bhat, and Shetty (2003) synthesized new fluorine-containing thiadiazolotriazinones, using 2,4-dichloro-5-fluorophenyl and 4-fluorophen-yl groups as pharmacophores. This process highlights the potential use of 3,5-Dichloro-3'-fluoro-4'-methylbenzophenone in creating biologically active molecules with antibacterial properties (Holla, Bhat, & Shetty, 2003).
SNAr Reaction Studies
Cervera, Marquet, and Martin (1996) investigated the substitution reactions of halogenonitrobenzenes, including compounds structurally similar to 3,5-Dichloro-3'-fluoro-4'-methylbenzophenone. Their work provides insights into the mechanisms of nucleophilic aromatic substitution reactions, which could be relevant for understanding the chemical behavior of 3,5-Dichloro-3'-fluoro-4'-methylbenzophenone (Cervera, Marquet, & Martin, 1996).
Photophysical Behavior Study
Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, which are fluorogenic molecules used for imaging RNA. This research is relevant as it explores the properties of fluorine-substituted molecules similar to 3,5-Dichloro-3'-fluoro-4'-methylbenzophenone in biological imaging applications (Santra et al., 2019).
特性
IUPAC Name |
(3,5-dichlorophenyl)-(3-fluoro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c1-8-2-3-9(6-13(8)17)14(18)10-4-11(15)7-12(16)5-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCGRIDQZDDGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-3'-fluoro-4'-methylbenzophenone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

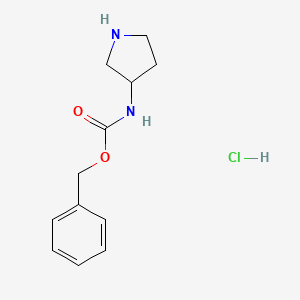
![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)


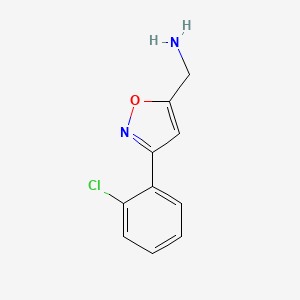
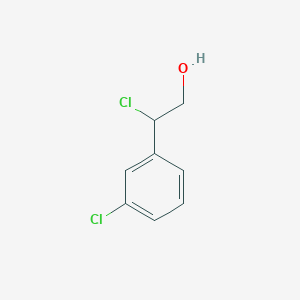

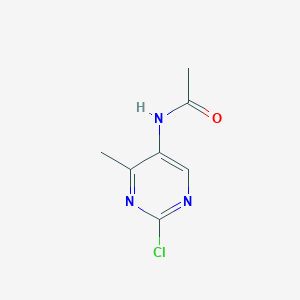

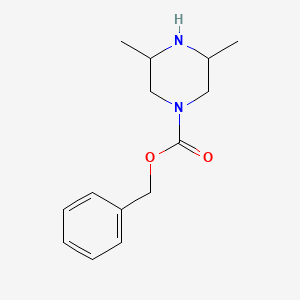
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)

